molecular formula C12H22N2O4 B055971 Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 115655-44-2

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No.: B055971
CAS No.: 115655-44-2
M. Wt: 258.31 g/mol
InChI Key: XWBFIPVPQLAHMA-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the esterification of the resulting Boc-protected piperidine with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability during synthetic processes, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate
  • 1-Boc-4-aminopiperidine-4-carboxylic acid
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is unique due to its specific combination of a piperidine ring and a Boc protecting group, which provides both stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBFIPVPQLAHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561424
Record name Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-44-2
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115655-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-aminopiperidine-4-carboxylate, N4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1.56 g (4.0 mmoles) of N-carbobenzyloxy-4-(tert-butyloxycarbonylamino)-4-carbomethoxy-piperidine in 150 ml of methanol was hydrogenated at 50 psi (20° C.) on a Parr apparatus for 18 hours, using 1.01 g of Pearlman's catalyst (palladium hydroxide on carbon; palladium hydroxide content 20%, water content 31%). The catalyst was filtered and the filtrate concentrated in vacuo to afford the title compound (1.02 g; 100% yield) as a colorless amorphous solid. 1Hnmr (60 mHz, CDCl3) delta 1.23 (9H, s), 1.8-2.35 (4H, broad m), 2.78-3.23 (4H, broad m), 3.77 (3H, s).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
100%

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